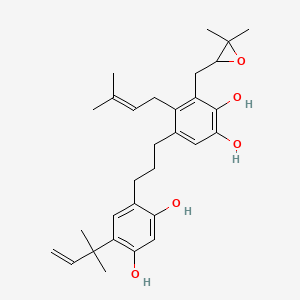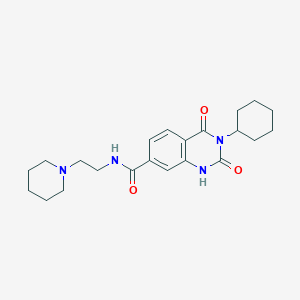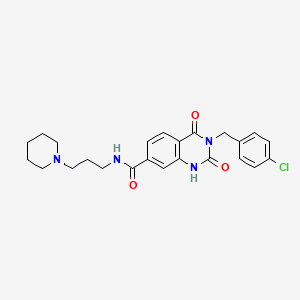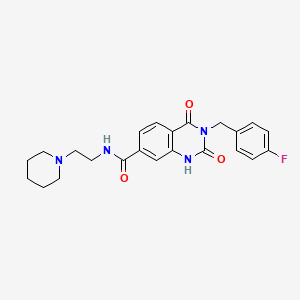![molecular formula C31H27NO5 B10849865 tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate CAS No. 483987-38-8](/img/structure/B10849865.png)
tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KR61639 is a novel compound identified as a potent inhibitor of protein tyrosine phosphatase-1B (PTP-1B). This enzyme is a negative regulator of insulin signaling, and its inhibition has potential therapeutic applications in the treatment of diabetes and obesity . KR61639 has shown promise as an antihyperglycemic agent, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of KR61639 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of substituted imidazole derivatives, which are then further modified to produce the final compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to produce KR61639 in larger quantities .
Chemical Reactions Analysis
KR61639 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
KR61639 has several scientific research applications:
Mechanism of Action
KR61639 exerts its effects by inhibiting the activity of protein tyrosine phosphatase-1B. This enzyme dephosphorylates specific tyrosine residues on insulin receptors, thereby attenuating insulin signaling. By inhibiting protein tyrosine phosphatase-1B, KR61639 enhances insulin receptor phosphorylation, leading to improved insulin sensitivity and glucose uptake in cells . The molecular targets and pathways involved include the insulin receptor and downstream signaling molecules such as phosphoinositide 3-kinase and protein kinase B .
Comparison with Similar Compounds
KR61639 is unique compared to other protein tyrosine phosphatase-1B inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Compound 5169131: Another potent inhibitor of protein tyrosine phosphatase-1B with similar antihyperglycemic properties.
Analogs of cryptotanshinones and miltirone: These compounds also inhibit protein tyrosine phosphatase-1B but have different chemical structures and potencies.
Compound LGH00031: A known inhibitor of protein tyrosine phosphatase-1B with distinct structural features.
NSC 95397: Another inhibitor with unique properties and applications in research.
KR61639 stands out due to its specific inhibitory profile and potential therapeutic applications in metabolic disorders .
Properties
CAS No. |
483987-38-8 |
|---|---|
Molecular Formula |
C31H27NO5 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate |
InChI |
InChI=1S/C31H27NO5/c1-31(2,3)37-27(33)18-36-20-14-12-19(13-15-20)16-24-28(25-17-32-26-11-7-6-8-21(25)26)22-9-4-5-10-23(22)29(34)30(24)35/h4-15,17,32H,16,18H2,1-3H3 |
InChI Key |
ZGPUJIKBVXJDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C(=O)C2=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)
![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)
![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849853.png)
